molecular formula C17H26N4O2 B2982904 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxalamide CAS No. 1209799-39-2

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxalamide

Cat. No.: B2982904
CAS No.: 1209799-39-2
M. Wt: 318.421
InChI Key: IRLGJXUMTNBFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a cyclohexenyl-ethyl group and a 3,5-dimethylpyrazolyl-ethyl group. The cyclohexenyl moiety introduces conformational flexibility and lipophilicity, while the 3,5-dimethylpyrazole group may enhance hydrogen-bonding interactions or receptor affinity. Though direct biological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds investigated for metabolic stability and functional activity .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(3,5-dimethylpyrazol-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-13-12-14(2)21(20-13)11-10-19-17(23)16(22)18-9-8-15-6-4-3-5-7-15/h6,12H,3-5,7-11H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLGJXUMTNBFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C(=O)NCCC2=CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxalamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H28N4O2C_{21}H_{28}N_{4}O_{2}, with a molecular weight of 400.5 g/mol. The structure incorporates a cyclohexene ring and a pyrazole moiety, which are known to impart various biological activities.

PropertyValue
Molecular FormulaC21H28N4O2
Molecular Weight400.5 g/mol
CAS Number2034347-84-5

The biological activity of this compound is largely attributed to its structural components. Pyrazole derivatives have been shown to exhibit diverse pharmacological effects, including:

  • Antioxidant Activity : Pyrazoles can scavenge free radicals, thereby reducing oxidative stress in biological systems .
  • Anti-inflammatory Effects : Compounds containing pyrazole rings have demonstrated significant anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Anticancer Properties : Some studies suggest that pyrazoles may inhibit tumor growth by interfering with cancer cell signaling pathways .

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Analgesic and Antipyretic Effects : Certain pyrazole compounds are known to alleviate pain and reduce fever.
  • Neuroprotective Effects : There is emerging evidence suggesting that pyrazole derivatives may protect neuronal cells from damage.

Study on Antioxidant Activity

A study published in MDPI highlighted the antioxidant potential of pyrazole derivatives, indicating that they can significantly reduce oxidative stress markers in vitro .

Anti-inflammatory Research

Another research article reported that specific pyrazole compounds effectively inhibited the production of pro-inflammatory cytokines in cellular models, suggesting their utility in treating conditions like arthritis and other inflammatory disorders .

Anticancer Activity

A recent investigation into the anticancer properties of similar compounds found that they could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a promising therapeutic avenue for cancer treatment using oxalamide derivatives.

Comparison with Similar Compounds

Key Structural Features:

  • Target Compound :
    • Oxalamide core with ethyl-linked cyclohexenyl and 3,5-dimethylpyrazole groups.
    • Predicted low solubility due to lipophilic cyclohexenyl and pyrazole substituents.
  • S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) :
    • Aromatic dimethoxybenzyl and pyridylethyl substituents .
    • Moderate solubility from polar pyridine and methoxy groups.
    • Function: Umami agonist (FEMA 4233, Savorymyx® UM33) .
  • N1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (Compound 11): Piperazine and 5-methylpyrazole groups . High solubility likely due to basic piperazine. Potential central nervous system (CNS) applications (structural analogy to piperazine-containing drugs).

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight* Key Substituents Solubility Functional Role
Target Compound ~363.45 g/mol Cyclohexenyl-ethyl, dimethylpyrazole Low (lipophilic) Unknown
S336 429.45 g/mol Dimethoxybenzyl, pyridylethyl Moderate Umami agonist
Compound 11 ~452.33 g/mol Piperazine, 5-methylpyrazole High (basic group) Potential CNS agent

*Calculated based on structural formulas where exact data are unavailable.

Metabolic Stability and Pathways

  • Target Compound: No direct data, but oxalamides generally resist amide hydrolysis .
  • S336 :
    • Rapidly metabolized in rat hepatocytes without amide hydrolysis products, suggesting stability of the oxalamide core .

Table 2: Metabolic Profiles

Compound Metabolic Pathway Key Findings
Target Compound Hypothesized oxidation of cyclohexene Unknown; structural analogy suggests possible oxidation pathways.
S336 Hepatic metabolism No amide hydrolysis; rapid clearance.
N1-(heptan-4-yl) [...] Ester/amide hydrolysis No amide cleavage observed.

Q & A

Q. Key Reaction Parameters

ComponentCondition/Detail
CatalystCu(OAc)₂ (10 mol%)
Solventtert-BuOH:H₂O (3:1)
Reaction Time6–8 hours
PurificationEthanol recrystallization

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Q. Essential Methods :

  • ¹H/¹³C NMR : Assign proton environments (e.g., cyclohexenyl CH₂ groups at δ ~5.4 ppm, pyrazole CH₃ at δ ~2.3 ppm) and confirm connectivity .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and amide (NH, ~3260 cm⁻¹) groups .
  • X-ray Crystallography : Resolve molecular geometry (e.g., bond angles, torsion) using programs like SHELXL for refinement .

Q. Example NMR Data (DMSO-d₆)

Signal (δ ppm)Assignment
5.38 (s)–NCH₂CO–
10.79 (s)Amide NH
2.3–2.5 (m)Pyrazole CH₃

Advanced: How can crystallographic data discrepancies be resolved during structure refinement?

Challenges : Disordered solvent molecules or twinning can distort electron density maps.
Solutions :

  • Use SHELXD/SHELXE for robust phase determination in ambiguous cases .
  • Apply TWINLAW commands in SHELXL to model twinned datasets .
  • Cross-validate with spectroscopic data (e.g., NMR NOE correlations to confirm spatial proximity of substituents) .

Q. Crystallographic Refinement Table

ParameterValue/Detail
SoftwareSHELXL (v.2018/3)
Resolution≤1.0 Å (highly recommended)
R Factor Target<0.05 for high-quality data

Advanced: How to address solubility challenges in biological assays?

Issue : The compound’s hydrophobic cyclohexenyl/pyrazole groups limit aqueous solubility.
Strategies :

  • Use DMSO-d₆ as a co-solvent (≤5% v/v) for NMR or cell-based assays .
  • Formulate with cyclodextrins or liposomes to enhance bioavailability .
  • Test solubility in tert-BuOH:H₂O mixtures (optimized during synthesis) .

Advanced: What computational approaches predict the compound’s reactivity or binding modes?

Q. Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Molecular Docking : Use PubChem 3D conformers (e.g., InChIKey: DZCYBNYITYPNOJ) to model interactions with biological targets .
  • MD Simulations : Assess stability in lipid bilayers or protein binding pockets.

Q. DFT Parameters

FunctionalBasis SetSoftware
B3LYP6-31G(d,p)Gaussian 16

Basic: What functional groups dictate reactivity in this compound?

Q. Key Groups :

  • Oxalamide Core : Participates in hydrogen bonding (e.g., with enzymes or receptors).
  • Pyrazole Ring : Acts as a metalloenzyme ligand (e.g., Cu²⁺ in catalytic systems) .
  • Cyclohexenyl Moiety : Influences lipophilicity and conformational flexibility.

Q. Reactivity Insights

GroupReactivity Example
Pyrazole N–HCoordination to transition metals
Amide C=OHydrogen bond acceptor

Advanced: How to evaluate stability under varying pH/temperature?

Q. Protocol :

  • HPLC-MS Stability Assay : Monitor degradation products at pH 2–12 and 25–60°C.
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature.
  • NMR Kinetic Studies : Track proton exchange rates in D₂O .

Q. Approach :

  • Orthogonal Assays : Combine SPR (binding affinity) with cellular assays (e.g., luciferase reporters) .
  • Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products.
  • Structural Biology : Co-crystallize with the target protein (e.g., using SHELX-refined coordinates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.